![molecular formula C10H9BrN2 B2750598 1-(2-bromoallyl)-1H-benzo[d]imidazole CAS No. 55475-58-6](/img/structure/B2750598.png)
1-(2-bromoallyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoallyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a 2-bromoallyl group Benzimidazole derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoallyl)-1H-benzo[d]imidazole typically involves the alkylation of benzimidazole with a bromoallyl halide. One common method is the reaction of benzimidazole with 2-bromoallyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoallyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoallyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an allylamine derivative, while oxidation can produce N-oxides .
Scientific Research Applications
1-(2-Bromoallyl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is employed in studies investigating the interaction of benzimidazole derivatives with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-bromoallyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The bromoallyl group can enhance the compound’s reactivity, allowing it to form covalent bonds with target proteins. This can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
2-Methyl-1H-benzo[d]imidazole: Similar in structure but lacks the bromoallyl group, resulting in different reactivity and biological properties.
1-(2-Chloroallyl)-1H-benzo[d]imidazole: Similar but with a chloroallyl group instead of a bromoallyl group, which can affect its reactivity and interactions with biological targets.
Uniqueness: 1-(2-Bromoallyl)-1H-benzo[d]imidazole is unique due to the presence of the bromoallyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8(11)6-13-7-12-9-4-2-3-5-10(9)13/h2-5,7H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXGAGYNZCLCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C=NC2=CC=CC=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802547 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.